molecular formula C5H11ClO4S2 B2855359 4-Methanesulfonylbutane-1-sulfonyl chloride CAS No. 2126178-40-1

4-Methanesulfonylbutane-1-sulfonyl chloride

Cat. No.: B2855359
CAS No.: 2126178-40-1
M. Wt: 234.71
InChI Key: LKIKZIFMCMYRCK-UHFFFAOYSA-N
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Description

4-Methanesulfonylbutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C5H11ClO4S2. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methanesulfonylbutane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of 4-(methylthio)butane-1-sulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using thionyl chloride or phosgene (COCl2) as chlorinating agents. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4)

Major Products Formed

    Sulfonamides: Formed from reactions with amines

    Sulfonates: Formed from reactions with alcohols

    Sulfonothioates: Formed from reactions with thiols

    Sulfonic Acids: Formed from oxidation reactions

Mechanism of Action

The mechanism of action of 4-Methanesulfonylbutane-1-sulfonyl chloride involves its reactivity as an electrophile. It readily reacts with nucleophiles, forming covalent bonds with them. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and can undergo nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methanesulfonylbutane-1-sulfonyl chloride is unique due to its specific structure, which provides distinct reactivity and applications compared to other sulfonyl chlorides. Its longer alkyl chain and the presence of the methylsulfonyl group make it suitable for specific synthetic and industrial applications .

Properties

IUPAC Name

4-methylsulfonylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIKZIFMCMYRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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